Product packaging for 6-Fluorohexylamine(Cat. No.:CAS No. 463-03-6)

6-Fluorohexylamine

Cat. No.: B3052834
CAS No.: 463-03-6
M. Wt: 119.18 g/mol
InChI Key: AUEOTIKUFDLLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorohexylamine (CAS 463-03-6) is a bifunctional fluorinated primary amine that serves as a highly valuable synthetic intermediate in advanced chemical research. Its structure, featuring a primary amine group and a terminal fluorine atom on a flexible hexyl chain, makes it a versatile building block for constructing complex molecular architectures . In pharmaceutical research, this compound is employed in the synthesis of fluorinated drug candidates. The introduction of the fluorine atom can significantly alter a molecule's properties, leading to enhanced metabolic stability, improved bioavailability, and increased membrane permeability due to fluorine's high electronegativity and lipophilicity . The primary amine group readily participates in various reactions, including N-alkylation, acylation to form amides, sulfonylation to form sulfonamides, and reductive amination, allowing for the precise introduction of the 6-fluorohexyl moiety to tune biological activity . Within materials science, this compound is a candidate for developing novel fluorinated polymers and specialized coatings. These materials often exhibit enhanced thermal stability, chemical resistance, and specific surface properties, making them suitable for demanding applications . The amine group can also act as a catalyst or nucleophile in click chemistry reactions, such as the thio-Michael addition, for the functionalization of polymers . Furthermore, studies on the interaction of amines like hexylamine with fluorinated polymers underscore its relevance in modifying and cross-linking fluoropolymer materials . In biomedical research, this compound is used as a precursor for synthesizing fluorinated probes and labels. The fluorine-19 nucleus is excellent for Magnetic Resonance Imaging (MRI) and other imaging techniques, where it can serve as a sensitive reporter nucleus . The amine functionality provides a convenient handle for conjugation to biomolecules or other targeting moieties. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14FN B3052834 6-Fluorohexylamine CAS No. 463-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluorohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FN/c7-5-3-1-2-4-6-8/h1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEOTIKUFDLLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196786
Record name 6-Fluoro-1-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-03-6
Record name Hexylamine, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-1-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies Involving 6 Fluorohexylamine

Strategic Utility in N-Alkylation Protocols

6-Fluorohexylamine is frequently employed in N-alkylation reactions, where it acts as either the nucleophile or the source of the alkylating moiety. As a nucleophile, the primary amine group readily reacts with various electrophiles, such as alkyl halides, epoxides, or activated carbonyl compounds, to form secondary or tertiary amines. This process is fundamental for introducing the 6-fluorohexyl chain into a wide array of organic structures. For instance, the reaction of this compound with an alkyl halide (R-X) under basic conditions yields N-alkyl-6-fluorohexylamine.

Example Reaction Scheme: R-X + H₂N-(CH₂)₆-F → R-NH-(CH₂)₆-F + HX

Conversely, derivatives of this compound can be prepared where the amine functionality is protected or modified, allowing the fluoroalkyl chain to participate in alkylation reactions. However, the primary utility often lies in its role as a nucleophilic amine.

Precursor to Functionalized Alkyl Chains and Derived Synthons

The this compound structure can be further elaborated to generate more complex functionalized alkyl chains and synthons. The terminal fluorine atom can influence the reactivity of adjacent carbon atoms or serve as a handle for subsequent fluorination or defluorination reactions under specific conditions. More commonly, the amine group is transformed into other functional groups, or the entire chain is incorporated into larger molecular frameworks. For example, after N-alkylation or acylation, the resulting molecule can undergo further reactions at other positions of the carbon chain or on the newly formed amine substituent, effectively using the this compound as a scaffold for building functionalized synthons.

Integration into Complex Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature—possessing both a nucleophilic amine and a reactive alkyl chain—allows it to participate in cyclization reactions. It can be incorporated into heterocyclic rings through reactions with difunctional electrophiles or via intramolecular cyclization after initial functionalization. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles such as piperidines, pyrrolidines, or larger ring systems, with the fluoroalkyl chain appended to the ring structure.

Derivatization for Novel Chemical Architectures

The derivatization of this compound opens pathways to novel chemical architectures by modifying its amine functionality or by utilizing the fluoroalkyl chain in specific reactions.

Reactions Yielding Substituted Amines

Beyond simple N-alkylation, this compound can undergo a variety of reactions to produce diverse substituted amines. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions allow for the precise introduction of the 6-fluorohexyl moiety into molecules, often to tune physicochemical properties or biological activity.

Data Table: Examples of Substituted Amine Synthesis from this compound

Reaction TypeReagent ExampleProduct TypeGeneral Product Structure
N-AlkylationMethyl iodide (CH₃I)Secondary AmineCH₃-NH-(CH₂)₆-F
N-AcylationAcetyl chloride (CH₃COCl)AmideCH₃CO-NH-(CH₂)₆-F
Reductive AminationAcetone ((CH₃)₂CO)Tertiary Amine(CH₃)₂CH-N(H)-(CH₂)₆-F
Michael AdditionMethyl acrylateβ-Amino Ester DerivativeCH₃OOC-CH₂-CH₂-NH-(CH₂)₆-F

Synthesis of Perfluoroalkyl Alkyl Amine Derivatives

The synthesis of perfluoroalkyl alkyl amine derivatives involving this compound typically entails reactions that introduce perfluoroalkyl chains onto the amine nitrogen or modify the existing fluoroalkyl chain to incorporate perfluorinated segments. One approach could involve the reaction of this compound with perfluoroalkyl iodides or other perfluoroalkylating agents. Alternatively, if the this compound itself is modified to contain a perfluoroalkyl chain, it can then be used in further synthetic steps. The introduction of perfluoroalkyl groups is known to significantly alter properties such as lipophilicity, thermal stability, and surface activity.

Example Reaction Concept: Reacting this compound with a perfluoroalkyl iodide (R_f-I) using a suitable catalyst or conditions could lead to the formation of N-(perfluoroalkyl)-6-fluorohexylamine.

Reactivity Profiles and Mechanistic Investigations

Elucidation of Reaction Pathways with 6-Fluorohexylamine as a Nucleophile or Ligand

This compound is characterized by a primary amine group at one end of a six-carbon chain and a fluorine atom at the other. The primary amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This inherent nucleophilicity is expected to be the dominant feature of its reactivity profile, allowing it to participate in a wide array of chemical transformations.

As a Nucleophile:

The lone pair of electrons on the nitrogen atom of this compound enables it to act as a potent nucleophile, attacking electron-deficient centers. Its reactivity as a nucleophile is anticipated to be similar to that of other primary alkylamines. The presence of the fluorine atom at the 6-position is not expected to significantly diminish the nucleophilicity of the distant amine group due to the insulating effect of the long alkyl chain. The electron-withdrawing inductive effect of fluorine is known to decrease along a carbon chain and would be minimal at the nitrogen atom.

Key reaction pathways where this compound is expected to act as a nucleophile include:

Nucleophilic Substitution: It can readily participate in SN2 reactions with alkyl halides, tosylates, and other substrates with good leaving groups to form secondary amines.

Acylation: Reaction with acyl chlorides, anhydrides, or esters would lead to the formation of the corresponding N-(6-fluorohexyl)amides.

Ring-Opening Reactions: this compound can act as a nucleophile to open strained rings such as epoxides and aziridines, resulting in the formation of β-amino alcohols and 1,2-diamines, respectively.

Conjugate Addition: In Michael additions, it can add to α,β-unsaturated carbonyl compounds to form β-amino carbonyl derivatives.

The general mechanism for these reactions involves the donation of the nitrogen lone pair to an electrophilic carbon atom, leading to the formation of a new carbon-nitrogen bond.

As a Ligand:

Stereochemical Considerations in Derivatives

When this compound reacts with chiral electrophiles or in the presence of chiral catalysts, the formation of stereoisomers is possible. The stereochemical outcome of such reactions would be governed by the principles of asymmetric synthesis.

For instance, in the reaction of this compound with a racemic mixture of a chiral alkyl halide, the formation of a pair of diastereomers would be expected. The relative amounts of these diastereomers would depend on the degree of stereoselectivity of the reaction.

Furthermore, if this compound is used to synthesize a new chiral center, for example, by addition to a prochiral ketone, the product will be a racemic mixture unless a chiral auxiliary or catalyst is employed. The fluorine atom, being at a remote position, is unlikely to exert a significant directing effect on the stereochemical course of reactions at the nitrogen center. However, its presence could be exploited in the analysis of the products, for example, by using ¹⁹F NMR spectroscopy.

Role in Cascade and Multicomponent Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and a fluorinated alkyl chain, makes it a potentially valuable building block in cascade and multicomponent reactions (MCRs).

In a hypothetical multicomponent reaction, this compound could act as the amine component. For example, in a Ugi or Passerini reaction, it could be combined with a carbonyl compound, an isocyanide, and a carboxylic acid to generate complex, fluorinated molecules in a single step. The fluorine atom would be incorporated into the final product, which could be of interest for applications in medicinal chemistry and materials science, as fluorination is known to modulate properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov

In cascade reactions, the initial reaction of the amine group could trigger a series of subsequent intramolecular transformations. For instance, after an initial intermolecular reaction, the fluorinated alkyl chain could participate in a subsequent cyclization step, potentially leading to the formation of fluorinated heterocyclic compounds. The specific design of the reaction partners would be crucial to orchestrate such a cascade process.

While specific examples involving this compound are not documented, its structural motifs are present in various building blocks used in medicinal and materials chemistry. nih.govresearchgate.netenamine.net The principles governing its reactivity are well-established within the broader context of organic synthesis.

Applications in Advanced Chemical Synthesis and Chemical Biology Tools Development

Contribution to the Synthesis of Receptor Agonists

The incorporation of fluorinated moieties, such as that provided by 6-fluorohexylamine, can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples directly citing this compound in the synthesis of receptor agonists were not found in the provided search results, the general principle of using fluorinated amines in medicinal chemistry is well-established. For instance, fluorinated chroman derivatives have been synthesized and evaluated as potential 5-HT1A receptor antagonists, demonstrating the role of fluorine in modulating receptor interactions and selectivity nih.govmdpi.com. Similarly, research into GLP-1 receptor agonists has involved complex synthetic routes where fluorinated phenylhydrazine (B124118) derivatives are key intermediates google.com. These examples highlight the broader trend of utilizing fluorinated building blocks to fine-tune the properties of molecules targeting specific receptors.

Utility in the Development of Biologically Active Compounds

This compound's structure makes it a valuable intermediate in the synthesis of biologically active compounds. The introduction of fluorine can improve a molecule's lipophilicity, metabolic stability, and binding affinity, all critical factors in drug discovery and development ontosight.ai. Fluorinated compounds are widely explored in medicinal chemistry for their enhanced bioavailability and efficacy ontosight.ai. While direct applications of this compound in specific drug classes were not detailed, its potential as a precursor for novel fluorinated pharmaceuticals remains significant. The broader field of drug discovery employs various strategies, including structure-based drug design and fragment-based drug design, where precise molecular modifications, potentially involving fluorinated building blocks like this compound, are crucial for identifying potent and selective drug candidates technologynetworks.commdpi.comnih.govunivie.ac.at.

Potential in the Construction of Molecular Probes

The field of chemical biology extensively utilizes molecular probes to investigate biological processes. This compound can serve as a structural component in the design and synthesis of such probes, particularly those requiring fluorinated elements for specific properties ontosight.ai.

Exploration in New Spectroscopic Probes for Cellular Applications

This compound holds potential for the development of novel spectroscopic probes for cellular applications. The unique properties conferred by the fluorine atom can be leveraged to create probes with enhanced sensitivity, specificity, and imaging capabilities ontosight.airesearchgate.netnih.govmdpi.com. Spectroscopic probes are vital for real-time monitoring of cellular events, imaging protein movement, and tracking signaling pathways researchgate.net. The development of probes that can target specific organelles and respond to biochemical changes is an active area of research mdpi.com. Fluorinated compounds are generally considered for their ability to improve probe performance, such as increased lipophilicity and stability, which are beneficial for cellular uptake and retention ontosight.ai.

Role as a Precursor in Radiochemistry and Molecular Imaging

The presence of fluorine makes this compound a relevant precursor in radiochemistry, particularly for the development of fluorine-18 (B77423) (¹⁸F) labeled radiopharmaceuticals used in Positron Emission Tomography (PET) imaging. The incorporation of ¹⁸F into molecules allows for non-invasive visualization and quantification of biological processes in vivo unm.edu.

Spectroscopic and Analytical Methodologies for Investigating 6 Fluorohexylamine Derived Structures

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For any derivative of 6-fluorohexylamine, both ¹H NMR and ¹³C NMR would be fundamental.

¹H NMR would be used to identify the number of different types of protons, their connectivity, and their chemical environment. Key features would include the chemical shifts of the protons on the hexyl chain, which would be influenced by the fluorine atom and any functional group introduced in the derivative. The fluorine atom would cause characteristic splitting patterns in the signals of nearby protons due to spin-spin coupling (J-coupling).

¹³C NMR provides information about the carbon skeleton of the molecule. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, which is a definitive indicator of its presence. Other specialized NMR techniques, such as ¹⁹F NMR, would be highly informative, providing direct information about the chemical environment of the fluorine atom.

2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete connectivity of the molecule, confirming the precise location of the fluoro-substituent and any other functional groups.

Without experimental data, a representative data table cannot be generated.

Chromatographic Techniques for Purity Assessment and Isolation of Derivatives

Chromatography is the primary method for separating components of a mixture and for assessing the purity of a compound. For derivatives of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the most relevant techniques.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the analysis of a wide range of organic compounds. For this compound derivatives, which are likely to be polar, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would typically be used. The purity of the compound would be determined by the presence of a single major peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC would be an effective method for purity assessment. The choice of the column (e.g., a polar or non-polar stationary phase) would depend on the specific properties of the derivative. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.

A data table illustrating typical chromatographic conditions cannot be accurately created without specific examples from the literature.

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: The mass spectrum of a this compound derivative would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a this compound derivative, characteristic fragmentation pathways would involve the loss of small neutral molecules or radicals. The presence of the fluorine atom would influence the fragmentation, and specific ions containing fluorine could be identified. Common ionization techniques like Electrospray Ionization (ESI) or Electron Impact (EI) would be used depending on the nature of the derivative.

A table of expected mass-to-charge ratios for fragments is not possible to generate without reference spectra.

Theoretical and Computational Chemistry Studies of 6 Fluorohexylamine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 6-fluorohexylamine. nih.govresearchgate.net These methods allow for the prediction of various molecular properties that govern reactivity.

The introduction of a fluorine atom at the terminal position of the hexyl chain significantly influences the electronic distribution within the this compound molecule. Fluorine's high electronegativity induces a dipole moment and alters the electron density across the carbon skeleton. This, in turn, affects the properties of the amine group.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). For an amine, the HOMO is typically localized on the nitrogen atom's lone pair. The presence of the electron-withdrawing fluorine atom is expected to lower the HOMO energy of this compound compared to hexylamine, thereby reducing its basicity and nucleophilicity. nih.gov

Conceptual DFT provides a framework to quantify reactivity through various descriptors. researchgate.net These descriptors, derived from the changes in energy with respect to the number of electrons, offer a more nuanced understanding of chemical behavior.

Reactivity DescriptorDefinitionPredicted Influence of Fluorine in this compound
Electronegativity (χ) The negative of the chemical potential; a measure of the ability of a species to attract electrons.Increased compared to hexylamine.
Chemical Hardness (η) A measure of the resistance to a change in electron distribution or charge transfer.Increased compared to hexylamine.
Global Softness (S) The reciprocal of chemical hardness; indicates the capacity of a species to undergo electronic change.Decreased compared to hexylamine.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it is saturated with electrons from the environment.Likely increased due to the electron-withdrawing nature of fluorine.
Fukui Functions Describe the change in electron density at a given point in a molecule when the total number of electrons is changed.Can identify the most electrophilic and nucleophilic sites within the molecule. The nitrogen atom is the primary nucleophilic site, while the carbon atom bonded to fluorine is a potential electrophilic site.

This table is generated based on general principles of computational chemistry and the known effects of fluorine substitution.

Furthermore, quantum chemical calculations can predict other important properties such as bond dissociation energies, which are crucial for understanding reaction mechanisms involving the cleavage of specific bonds. libretexts.org For example, the C-F bond in this compound is expected to be significantly stronger than a C-H bond, influencing its stability and potential reaction pathways.

Computational Modeling of Reaction Mechanisms Involving Fluoroalkyl Amines

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. researchgate.netnih.govresearchgate.net This provides a detailed, step-by-step understanding of how reactions involving fluoroalkyl amines proceed.

For this compound, several types of reactions can be computationally modeled. One important class is nucleophilic substitution, where the amine group acts as a nucleophile. oxfordsciencetrove.com The presence of the fluorine atom can influence the reaction rate and mechanism. While the fluorine atom reduces the nucleophilicity of the amine, its steric and electronic effects on the transition state can be complex.

Another area of interest is the reaction of the fluoroalkyl chain itself. For instance, computational studies can elucidate the mechanism of nucleophilic substitution at the carbon atom bearing the fluorine atom, although this is generally a difficult reaction to achieve due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. researchgate.netorganic-chemistry.org

Computational models can also explore more complex, catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions are common for forming C-N bonds, and computational studies can shed light on the mechanism of such reactions involving fluoroalkylamines. nih.govnih.gov These studies can help in optimizing reaction conditions by identifying the rate-determining step and the role of various ligands and additives.

ParameterDefinitionRelevance to this compound Reactions
Potential Energy Surface (PES) A mathematical or graphical representation of the energy of a molecule as a function of its geometry.Maps out the energy landscape of a reaction, showing reactants, products, intermediates, and transition states.
Transition State (TS) The highest energy point along the reaction coordinate.The structure and energy of the TS determine the activation energy and thus the reaction rate.
Activation Energy (Ea) The minimum energy required for a reaction to occur.A key parameter for predicting reaction kinetics.
Reaction Intermediates Transient species that are formed during a reaction but are not the final products.Their stability and reactivity can influence the overall reaction pathway.

This table outlines key parameters in the computational modeling of reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.govmdpi.com MD simulations are particularly useful for conformational analysis and studying intermolecular interactions.

For a flexible molecule like this compound, MD simulations can explore the vast conformational space to identify the most stable conformers and the energy barriers between them. The long alkyl chain can adopt numerous conformations, and the presence of the terminal fluorine atom can influence the conformational preferences due to steric and electrostatic interactions.

MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.govnih.govgatech.edumdpi.com The amine group of this compound can act as a hydrogen bond donor and acceptor. The fluorine atom, while not a strong hydrogen bond acceptor, can participate in weaker interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center (a "σ-hole"), is another possibility that can be investigated through MD simulations, particularly in the context of interactions with other molecules in a condensed phase. researchgate.net

By simulating this compound in different environments (e.g., in a solvent or interacting with a surface), MD can provide a detailed picture of its behavior in realistic systems. This is crucial for understanding its properties in applications such as materials science or medicinal chemistry.

Predictive Design of Novel this compound Derivatives

The insights gained from quantum chemical calculations and MD simulations can be leveraged for the predictive design of novel this compound derivatives with desired properties. arxiv.orgmdpi.comnih.gov By systematically modifying the structure of this compound in silico and calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing.

For example, if the goal is to design a derivative with enhanced basicity, computational models can be used to screen various substituents on the alkyl chain or the amine group. Electron-donating groups would be expected to increase basicity, and the magnitude of this effect can be quantified through calculations of proton affinity or pKa.

Similarly, if the objective is to create derivatives with specific binding properties for a biological target or a material surface, computational docking and MD simulations can be employed to predict the binding affinity and mode of interaction. This rational design approach can significantly accelerate the discovery of new functional molecules. Machine learning models, trained on data from computational chemistry and experimental results, are also emerging as powerful tools for predicting the properties and reactivity of new chemical entities. nih.govacs.org

Design ObjectiveComputational ApproachExample Modification to this compound
Modulate Basicity/Nucleophilicity Quantum chemical calculations of proton affinity, HOMO energy, and pKa.Introduction of electron-donating or withdrawing groups on the alkyl chain.
Enhance Binding to a Target Molecular docking and molecular dynamics simulations.Addition of functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.
Improve Solubility Calculation of solvation free energy.Incorporation of polar functional groups.
Tune Reactivity for Specific Reactions Calculation of activation energies for desired reaction pathways.Modification of the electronic and steric properties of the amine or the alkyl chain.

This table provides examples of how computational chemistry can guide the predictive design of this compound derivatives.

Broader Academic Implications and Future Research Trajectories

Interdisciplinary Contributions to Chemical Biology and Drug Discovery Research

The incorporation of fluorinated motifs, including those derived from 6-fluorohexylamine, is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates nih.govnih.govscribd.comnih.gov. The fluorohexylamine structure can improve a molecule's metabolic stability, lipophilicity, and ability to cross biological membranes, which are critical factors for drug efficacy and bioavailability ontosight.ainih.gov. Studies have explored synthesizing derivatives of this compound and evaluating their biological activities, aiming to establish structure-activity relationships (SARs) for potential therapeutic agents nih.govscribd.comnih.gov. For instance, research into novel antibacterial agents has involved fluorinated quinolone carboxylic acids, demonstrating the benefit of fluorine in enhancing potency against resistant strains nih.gov. While direct studies on this compound as a drug itself are limited, its structural elements are valuable in designing molecules that interact with biological targets. The potential for using fluorinated compounds in diagnostic imaging, such as PET tracers, also highlights its interdisciplinary contribution, as fluorine-18 (B77423) is a common radioisotope for such applications nih.govnih.gov. The ability to precisely place fluorine atoms can modulate interactions with enzymes and receptors, opening avenues for targeted therapies and diagnostic tools ontosight.ainih.govnih.gov.

Emerging Synthetic Strategies and Transformative Applications

Emerging synthetic strategies for this compound and similar compounds focus on efficiency, selectivity, and sustainability. Traditional routes often involve nucleophilic substitution of a hexyl halide with a fluoride (B91410) source or reductive amination of fluorinated aldehydes ontosight.ai. However, research is actively pursuing greener and more direct fluorination methods, potentially utilizing novel reagents or catalytic systems to minimize hazardous byproducts and improve atom economy acs.org. For example, advancements in C-H fluorination and the development of new solid fluorinating reagents are transforming how fluorine is incorporated into organic molecules acs.org. Transformative applications for this compound and its derivatives are being explored in materials science, including the development of fluorinated polymers and coatings with unique surface properties ontosight.ai. In the realm of chemical biology, its potential use as a building block for fluorinated probes and labels for biomedical imaging techniques is significant ontosight.ai. As synthetic methodologies advance, this compound is poised to play a role in creating next-generation materials and sophisticated molecular tools for scientific research and therapeutic development.

Q & A

Q. How to troubleshoot irreproducible results in this compound’s catalytic activity?

  • Checklist:

Verify solvent anhydrousness (Karl Fischer titration).

Standardize reaction vessels (e.g., Schlenk tubes vs. round-bottom flasks).

Replicate under inert atmosphere (Ar vs. N2_2) .

Retrosynthesis Analysis

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